Comparative Vasodepressor Potency: N-Cyano-3-pyridinecarboximidamide vs. Nicotinamide
In a study of vasodepressor activity in pithed rats, N-cyano-3-pyridinecarboximidamide demonstrated significantly greater potency than the parent compound nicotinamide [1]. The specific ED50 values for decreasing diastolic blood pressure highlight the enhanced activity conferred by the cyanoamidine moiety.
| Evidence Dimension | Vasodepressor Activity (Decrease in Diastolic Blood Pressure) |
|---|---|
| Target Compound Data | ED50 = 0.14 mg/kg iv |
| Comparator Or Baseline | Nicotinamide (ED50 = 1.7 mg/kg iv) |
| Quantified Difference | Approximately 12-fold higher potency for N-cyano-3-pyridinecarboximidamide |
| Conditions | Pithed rat model infused with phenylephrine |
Why This Matters
This 12-fold increase in potency demonstrates that the cyanoamidine modification can dramatically enhance biological activity, making 6-Cyanonicotinimidamide a superior choice for cardiovascular research models compared to unmodified nicotinamide.
- [1] Bioorganic & Medicinal Chemistry Letters. 1994, 4(20), 2485. Structure-activity studies of N-cyano-3-pyridinecarboxamidines and their amide and thioamide congeners. View Source
